molecular formula C6H5Cl3N2 B3047891 (2,4,5-Trichlorophenyl)hydrazine CAS No. 14763-27-0

(2,4,5-Trichlorophenyl)hydrazine

Cat. No.: B3047891
CAS No.: 14763-27-0
M. Wt: 211.5 g/mol
InChI Key: QFJZMVJDDBTJHB-UHFFFAOYSA-N
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Description

(2,4,5-Trichlorophenyl)hydrazine is an organic compound with the molecular formula C6H5Cl3N2 It is a derivative of hydrazine, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 5 positions

Preparation Methods

The synthesis of (2,4,5-Trichlorophenyl)hydrazine typically involves the following steps:

    Chlorination of Aniline: Aniline is chlorinated to obtain 2,4,5-trichloroaniline.

    Diazotization: The 2,4,5-trichloroaniline is then diazotized to form the corresponding diazonium salt.

    Reduction: The diazonium salt is reduced using an alkali sulfite to produce 2,4,5-trichlorophenylhydrazinesulfamic acid salt.

    Decomposition: The sulfamic acid salt is decomposed with an acid to form a hydrazinium salt.

    Conversion: Finally, the hydrazinium salt is converted to this compound.

Chemical Reactions Analysis

(2,4,5-Trichlorophenyl)hydrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include alkali sulfites for reduction, acids for decomposition, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2,4,5-Trichlorophenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4,5-Trichlorophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrazone derivatives, which may inhibit specific enzymatic activities.

Comparison with Similar Compounds

(2,4,5-Trichlorophenyl)hydrazine can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical behavior.

Properties

IUPAC Name

(2,4,5-trichlorophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2/c7-3-1-5(9)6(11-10)2-4(3)8/h1-2,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJZMVJDDBTJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362528
Record name (2,4,5-trichlorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14763-27-0
Record name (2,4,5-trichlorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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